N-(5-chloro-2-methoxyphenyl)-4-methylbenzenesulfonamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-4-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antimicrobial, antitumor, and enzyme inhibitory properties . This compound is characterized by the presence of a chloro and methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity.
Preparation Methods
The synthesis of N-(5-chloro-2-methoxyphenyl)-4-methylbenzenesulfonamide typically involves the reaction of benzene sulfonyl chloride with 2-amino-4-chloroanisole in a basic medium . The reaction is carried out at room temperature, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(5-chloro-2-methoxyphenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include sodium hydride, N,N-dimethylformamide, and various electrophiles . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Industry: It can be used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. For example, it inhibits the activity of acetylcholinesterase by binding to the active site of the enzyme . This inhibition can lead to an accumulation of acetylcholine, which affects neurotransmission. The compound may also interact with other enzymes and proteins, influencing various biological pathways.
Comparison with Similar Compounds
N-(5-chloro-2-methoxyphenyl)-4-methylbenzenesulfonamide can be compared with other sulfonamides, such as:
N-(5-chloro-2-hydroxyphenyl)-acetamide: This compound has a hydroxy group instead of a methoxy group, which can affect its reactivity and biological activity.
Glutaric acid, monoamide, N-(5-chloro-2-methoxyphenyl)-, pentyl ester: This compound has a different ester group, which can influence its solubility and pharmacokinetics.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Properties
Molecular Formula |
C14H14ClNO3S |
---|---|
Molecular Weight |
311.8 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H14ClNO3S/c1-10-3-6-12(7-4-10)20(17,18)16-13-9-11(15)5-8-14(13)19-2/h3-9,16H,1-2H3 |
InChI Key |
NQOYVAXPEVVLOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)OC |
Origin of Product |
United States |
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